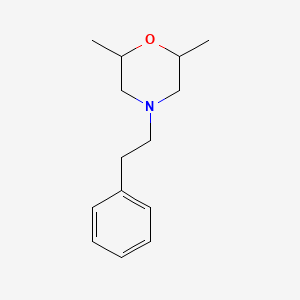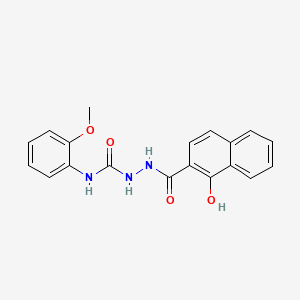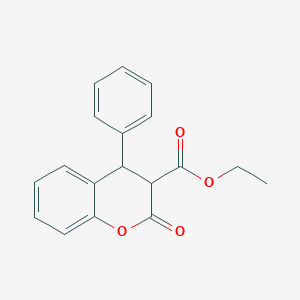
2,6-dimethyl-4-(2-phenylethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-4-(2-phenylethyl)morpholine, also known as DMPEM, is a chemical compound that has been of interest to scientists due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
作用機序
The mechanism of action of 2,6-dimethyl-4-(2-phenylethyl)morpholine involves its binding to the sigma-1 receptor, which leads to the modulation of various signaling pathways. 2,6-dimethyl-4-(2-phenylethyl)morpholine has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, 2,6-dimethyl-4-(2-phenylethyl)morpholine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and physiological effects:
2,6-dimethyl-4-(2-phenylethyl)morpholine has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release and the reduction of oxidative stress and inflammation. 2,6-dimethyl-4-(2-phenylethyl)morpholine has also been shown to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons. These effects suggest that 2,6-dimethyl-4-(2-phenylethyl)morpholine may have potential as a therapeutic agent for neurological and psychiatric disorders.
実験室実験の利点と制限
2,6-dimethyl-4-(2-phenylethyl)morpholine has several advantages for use in lab experiments, including its high affinity for the sigma-1 receptor and its potential therapeutic applications. However, 2,6-dimethyl-4-(2-phenylethyl)morpholine can be difficult to synthesize and purify, and its effects can be difficult to measure in vivo. Additionally, the long-term effects of 2,6-dimethyl-4-(2-phenylethyl)morpholine on the brain and other organs are not well understood, and further research is needed to fully understand its safety and efficacy.
将来の方向性
There are several future directions for research on 2,6-dimethyl-4-(2-phenylethyl)morpholine, including the development of more efficient synthesis methods and the study of its long-term effects on the brain and other organs. Further research is also needed to fully understand the mechanism of action of 2,6-dimethyl-4-(2-phenylethyl)morpholine and its potential therapeutic applications. Additionally, the development of more selective ligands for the sigma-1 receptor may lead to the development of more effective treatments for neurological and psychiatric disorders.
合成法
2,6-dimethyl-4-(2-phenylethyl)morpholine can be synthesized using a variety of methods, including the reaction of 2,6-dimethylmorpholine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,6-dimethylmorpholine with benzyl bromide in the presence of sodium hydride. The yield of 2,6-dimethyl-4-(2-phenylethyl)morpholine can vary depending on the method used, and purification is necessary to obtain a high-quality product.
科学的研究の応用
2,6-dimethyl-4-(2-phenylethyl)morpholine has been used in scientific research as a ligand for various receptors, including the sigma-1 receptor and the dopamine transporter. It has also been studied for its potential as an antidepressant and anxiolytic agent. 2,6-dimethyl-4-(2-phenylethyl)morpholine has been found to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding. This receptor has been implicated in several neurological and psychiatric disorders, making 2,6-dimethyl-4-(2-phenylethyl)morpholine a potential therapeutic agent for these conditions.
特性
IUPAC Name |
2,6-dimethyl-4-(2-phenylethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-10-15(11-13(2)16-12)9-8-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFAIDKLKWIOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl]phenyl}acetamide](/img/structure/B5224486.png)
![2-({N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B5224490.png)
![2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5224495.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5224509.png)

![N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5224523.png)
![3-methyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,2,5-oxadiazole](/img/structure/B5224540.png)
![ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate](/img/structure/B5224547.png)
![methyl [6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5224551.png)
![potassium [3-(2-chlorophenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B5224559.png)
![2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5224564.png)
![3-[4-(2-methoxyethyl)-1-piperazinyl]-5-(2-methylphenyl)-1,2,4-triazine](/img/structure/B5224575.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5224579.png)